3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is a synthetic compound developed as a potential chemokine receptor CCR5 antagonist. Chemokine receptor CCR5 plays a crucial role in HIV-1 entry into cells, making its antagonists potential targets for preventing HIV-1 infection. This compound belongs to the class of non-peptide CCR5 antagonists, which are currently at the forefront of research in this field.
Synthesis of Intermediate 3: This intermediate, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized via a three-step reaction sequence. Starting with 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, an elimination reaction is followed by a reduction and finally a bromination to yield intermediate 3.
Final Coupling Reaction: The final step involves an elimination reaction between intermediate 3 and the appropriate variant of intermediate 7. This reaction yields the final compound, 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide.
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is believed to exert its effects by acting as a CCR5 antagonist. While the specific details of its interaction with CCR5 are not elucidated in the provided papers, it is likely that the compound binds to the receptor, preventing the binding of natural chemokine ligands. This inhibition disrupts the signaling cascade initiated by CCR5 activation, ultimately interfering with HIV-1 entry into the cells.
One study demonstrated that an analog of this compound, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, exhibited an IC50 value of (5.35 ± 0.3) nmol/L when tested for its ability to inhibit the GTPγS binding activity stimulated by a CCR5 agonist. This finding suggests that the compound and its close analogs can effectively block CCR5 activation.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7